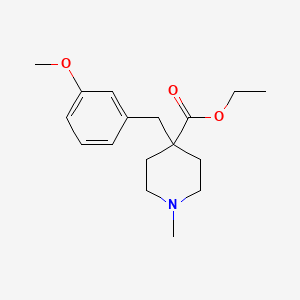![molecular formula C17H17ClN2O3 B4984247 N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4984247.png)
N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide, commonly known as ACPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACPA belongs to the class of compounds known as cannabinoid receptor agonists, which are known to interact with the endocannabinoid system in the body.
Mechanism of Action
ACPA acts as a selective agonist of the cannabinoid receptor type 1 (CB1) and type 2 (CB2). CB1 receptors are primarily found in the central nervous system, while CB2 receptors are predominantly expressed in the immune system. ACPA binds to these receptors and activates them, leading to a cascade of downstream signaling events. This ultimately results in the modulation of various physiological processes, such as pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACPA are diverse and depend on the specific target receptor. ACPA has been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate. It has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, ACPA has been found to have neuroprotective effects and can promote the survival of neurons.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ACPA in lab experiments is its high selectivity for CB1 and CB2 receptors. This allows researchers to specifically target these receptors and study their effects. Additionally, ACPA has a high affinity for these receptors, which allows for lower dosages to be used in experiments. However, one limitation of using ACPA is its potential for off-target effects. ACPA may interact with other receptors or signaling pathways, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research of ACPA. One area of interest is the development of ACPA-based therapies for the treatment of various diseases, such as multiple sclerosis and Parkinson's disease. Additionally, there is ongoing research into the potential anti-cancer properties of ACPA. Another area of interest is the development of new ACPA analogs with improved pharmacological properties. Finally, there is a need for further research into the safety and toxicity of ACPA, particularly with regard to long-term use.
Synthesis Methods
The synthesis method for ACPA involves the reaction of 4-chloro-2-methylphenol with 2-(acetylamino)benzoic acid, followed by the reaction of the resulting product with 2-chloroacetyl chloride. This process yields ACPA as a white crystalline powder. The purity of the compound can be confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
ACPA has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects. ACPA has also been shown to have potential applications in the treatment of various diseases, such as multiple sclerosis, Parkinson's disease, and epilepsy. Additionally, ACPA has been studied for its role in modulating the immune system and its potential as an anti-cancer agent.
properties
IUPAC Name |
N-(2-acetamidophenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-9-13(18)7-8-16(11)23-10-17(22)20-15-6-4-3-5-14(15)19-12(2)21/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTGJPXRYCYABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-hydroxy-5-[(2-methoxy-5-methylphenyl)diazenyl]-2-quinolinecarbaldehyde](/img/structure/B4984177.png)
![2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)
![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4984186.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4984187.png)
![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)
![N-{2-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4984208.png)


![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4984216.png)



